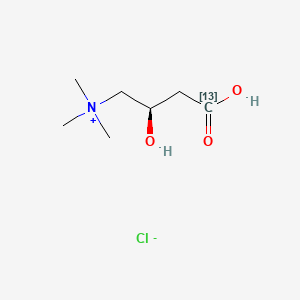
L-Carnitine-13C Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Carnitine-13C Chloride is a labeled analogue of L-Carnitine Chloride, an essential cofactor in fatty acid metabolism. It is required for the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is synthesized primarily in the liver and kidney, with the highest concentrations found in heart and skeletal muscle .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of L-Carnitine-13C Chloride involves several steps. One common method starts with the synthesis of L-cyanocarnitine chloride from R-epoxy chloropropane, hydrocyanic acid, and trimethylamine under basic catalytic conditions. The reaction temperature ranges from 0 to 150°C, and the reaction time varies from 0.5 to 36 hours. The resulting product is then hydrolyzed with concentrated hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation processes. For instance, engineered strains of Escherichia coli can be used to produce L-Carnitine from renewable feedstocks, providing a sustainable and economical method for large-scale production .
化学反应分析
Types of Reactions: L-Carnitine-13C Chloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of fatty acids into energy within the mitochondria.
Reduction: Can be reduced to form different derivatives.
Substitution: Can undergo substitution reactions to form various acylcarnitines.
Common Reagents and Conditions:
Oxidation: Requires the presence of enzymes such as carnitine palmitoyltransferase.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Often uses acyl-CoA derivatives under enzymatic conditions.
Major Products:
Oxidation: Produces energy in the form of adenosine triphosphate (ATP).
Reduction: Forms reduced derivatives of L-Carnitine.
Substitution: Results in the formation of acylcarnitines.
科学研究应用
L-Carnitine-13C Chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification and quantification in various analytical techniques.
Biology: Studied for its role in fatty acid metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in treating carnitine deficiency and other metabolic disorders.
Industry: Utilized in the production of dietary supplements and functional foods
作用机制
L-Carnitine-13C Chloride functions as a carrier molecule, transporting long-chain fatty acids across the inner mitochondrial membrane. This transport is essential for the β-oxidation process, which converts fatty acids into energy. The compound also regulates the acetyl-CoA/CoA ratio, influencing pyruvate dehydrogenase activity and other metabolic pathways .
相似化合物的比较
L-Carnitine Chloride: The unlabeled version of L-Carnitine-13C Chloride, also involved in fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of L-Carnitine with an acetyl group, used for its potential cognitive benefits.
Propionyl-L-Carnitine: Another derivative, known for its cardiovascular benefits.
Uniqueness: this compound is unique due to its labeled carbon isotope, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s metabolic pathways and mechanisms of action .
属性
分子式 |
C7H16ClNO3 |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-3-hydroxycarbonylpropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i7+1; |
InChI 键 |
JXXCENBLGFBQJM-DJFNMIKHSA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](C[13C](=O)O)O.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
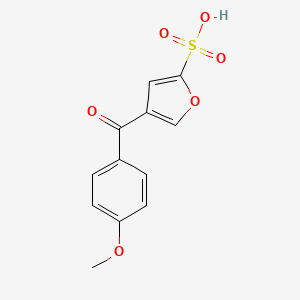
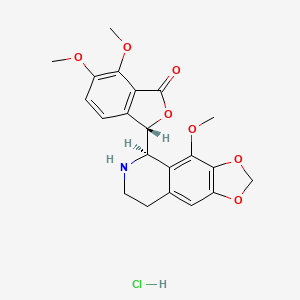
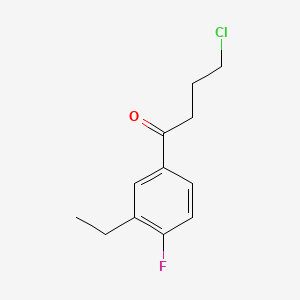
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

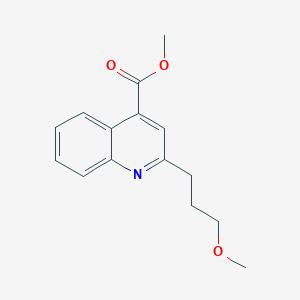
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
